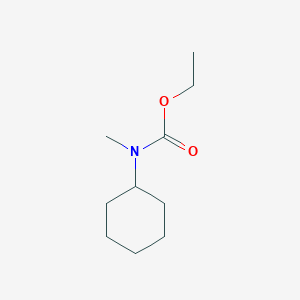
ethyl N-methylcyclohexylcarbamate
Cat. No. B8746096
M. Wt: 185.26 g/mol
InChI Key: CRNKWGWDUOCHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04069240
Procedure details


A mixture of 17.9 g. (0.10 mole) of ethyl N-methylcarbanilate, 100 ml. of 2-propanol, and 2.4 g. of 5% Rh on carbon was added to a 300 ml. Magne Drive autoclave. The vessel was sealed, purged first with nitrogen and then with hydrogen, and pressured with hydrogen to 600 psig. The autoclave was agitated at 30°-40° and 500-800 psig for 0.3 hr., when gas absorption stopped. The reaction product was removed and filtered through Celite filter aid to remove the catalyst. Most of the solvent was removed on a rotary evaporator under vacuum. Distillation gave a quantitative yield of ethyl N-methylcyclohexylcarbamate, b.p. 78°-82° at 2 mm., mostly 81°-2° at 2 mm. An elemental analysis was obtained on a middle cut from the distillation. Anal. Calcd. for C10H19O2N: C, 64.83; H, 10.34; N, 7.56. Found: C, 64.73; H, 10.32; N, 7.44.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3](=[O:7])[O:4][CH2:5][CH3:6]>[Rh].CC(O)C>[CH3:1][N:2]([CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)[C:3](=[O:7])[O:4][CH2:5][CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(OCC)=O)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Rh]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The autoclave was agitated at 30°-40°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 17.9 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vessel was sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged first with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
, when gas absorption
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction product was removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter aid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the solvent was removed on a rotary evaporator under vacuum
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
Outcomes


Product
Details
Reaction Time |
0.3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(OCC)=O)C1CCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
